molecular formula C9H11NO3 B13232029 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one

Cat. No.: B13232029
M. Wt: 181.19 g/mol
InChI Key: URPCEVQQXFJZGV-UHFFFAOYSA-N
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Description

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one is a heterocyclic compound that features both azetidine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one typically involves the formation of the azetidine ring followed by its attachment to the pyran moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one is unique due to the combination of the azetidine and pyran rings, which provides a distinct set of chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-6-methylpyran-2-one

InChI

InChI=1S/C9H11NO3/c1-6-2-7(3-9(11)12-6)13-8-4-10-5-8/h2-3,8,10H,4-5H2,1H3

InChI Key

URPCEVQQXFJZGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CNC2

Origin of Product

United States

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